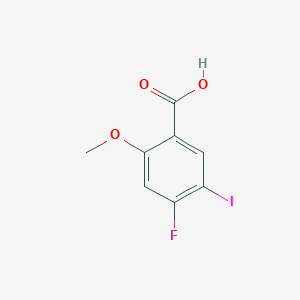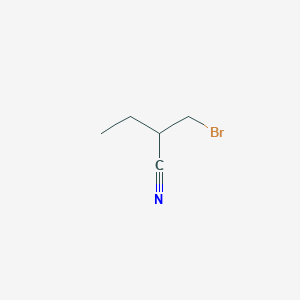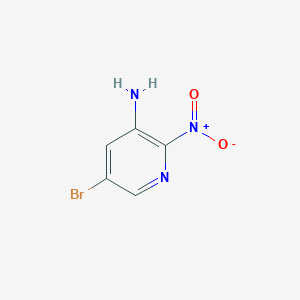
1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile
Vue d'ensemble
Description
Fluoropyridines are a class of compounds that contain a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a fluorine atom. The position of the fluorine atom can vary, leading to different compounds with potentially different properties .
Synthesis Analysis
The synthesis of fluoropyridines often involves the use of specialized techniques and reagents. For example, the Balz-Schiemann reaction is a classic method for introducing a fluorine atom into an aromatic ring .Molecular Structure Analysis
The molecular structure of fluoropyridines is characterized by the presence of a pyridine ring and a fluorine atom. The exact structure can vary depending on the position of the fluorine atom and any additional functional groups .Chemical Reactions Analysis
Fluoropyridines can participate in a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, forming complexes with metal ions .Physical And Chemical Properties Analysis
Fluoropyridines are typically solid at room temperature, and their physical and chemical properties can vary widely depending on their specific structure .Applications De Recherche Scientifique
Neuroimaging and Receptor Analysis
1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile derivatives have been investigated for their potential in neuroimaging, particularly in Positron Emission Tomography (PET) imaging. For instance, certain derivatives have shown promise as reversible, selective, and high-affinity 5-HT1A receptor antagonists. Such compounds exhibit high brain uptake, slow brain clearance, and stability against defluorination, making them excellent candidates for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Fluorinated Heterocycles Synthesis
The compound's derivatives are instrumental in the synthesis of fluorinated heterocycles, which are significant in pharmaceutical and agrochemical industries. For example, one study outlined the synthesis of diverse fluorinated heterocycles via rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate. Such processes are crucial in developing compounds for various industrial applications (Wu et al., 2017).
Radiolabeling and Macromolecule Labeling
Certain derivatives of 1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile are used as labeling reagents in radiopharmaceuticals. They facilitate the incorporation of radioactive isotopes in PET imaging agents, enhancing the imaging of biological processes at the molecular level. For example, [18F]FPyKYNE is a fluoropyridine-based alkyne reagent designed for fluorine-18 labeling of macromolecules using click chemistry, significantly contributing to medical imaging and the study of biological mechanisms (Kuhnast et al., 2008).
Mécanisme D'action
Target of Action
The primary target of 1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile, also known as Lemborexant, is the orexin receptors OX1 and OX2 . These receptors play a crucial role in the regulation of sleep-wake cycles .
Mode of Action
Lemborexant acts as a selective dual antagonist of the orexin receptors OX1 and OX2 . By blocking these receptors, it inhibits the action of orexins, neuropeptides that promote wakefulness . This results in the promotion of sleep onset and maintenance .
Biochemical Pathways
The antagonism of orexin receptors by Lemborexant affects the biochemical pathways involved in the sleep-wake cycle . The exact downstream effects of this interaction are complex and involve multiple neural circuits within the brain .
Pharmacokinetics
Lemborexant exhibits good bioavailability (≥87%) and is primarily metabolized in the liver by CYP3A4, with minor metabolism by CYP3A5 . It has a long elimination half-life of 17 to 55 hours . These properties influence its bioavailability and determine its dosing regimen .
Result of Action
The molecular and cellular effects of Lemborexant’s action result in the promotion of sleep. By blocking the orexin receptors, it reduces wakefulness and promotes the onset and maintenance of sleep . This makes it effective in the treatment of insomnia .
Action Environment
The action, efficacy, and stability of Lemborexant can be influenced by various environmental factors. For instance, the presence of food can delay the time to sleep onset . Additionally, the drug’s metabolism can be affected by factors such as liver function, with dosage adjustments recommended for patients with moderate hepatic impairment .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(5-fluoropyridin-2-yl)-4-oxocyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-9-1-2-11(15-7-9)12(8-14)5-3-10(16)4-6-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKXMFFUWRVKOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C#N)C2=NC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60730896 | |
| Record name | 1-(5-Fluoropyridin-2-yl)-4-oxocyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60730896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile | |
CAS RN |
960371-10-2 | |
| Record name | 1-(5-Fluoropyridin-2-yl)-4-oxocyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60730896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



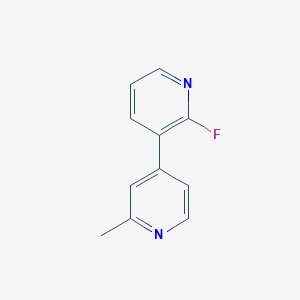
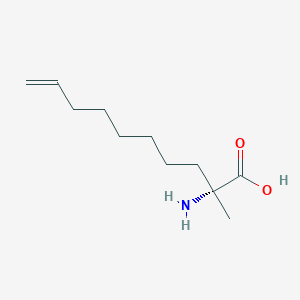

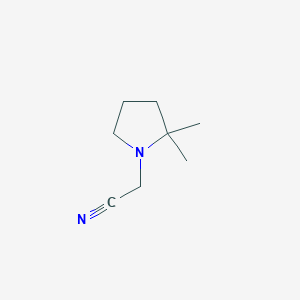
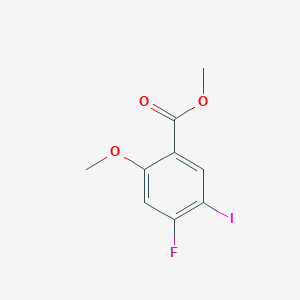
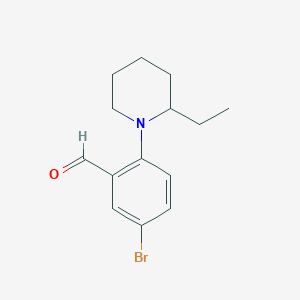
![Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B1444300.png)
![Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B1444301.png)

